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Compound of Interest

Compound Name: Fluo-3FF (pentapotassium)

Cat. No.: B15137454 Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug
development professionals.
Introduction
Fluo-3FF is a low-affinity fluorescent calcium (Ca²⁺) indicator, making it particularly well-suited

for measuring high Ca²⁺ concentrations (in the micromolar to millimolar range) found within

intracellular compartments such as the endoplasmic reticulum and mitochondria.[1][2] Unlike its

high-affinity counterpart Fluo-3, Fluo-3FF is not saturated by the high Ca²⁺ levels in these

organelles, allowing for the accurate measurement of dynamic changes. The pentapotassium

salt of Fluo-3FF is a cell-impermeant form of the dye, necessitating its introduction into cells via

methods such as microinjection or scrape loading. This application note provides a detailed

protocol for loading Fluo-3FF (pentapotassium salt) into cells and performing an in situ

calibration to accurately determine intracellular Ca²⁺ concentrations.

Quantitative Data Summary
A summary of the key quantitative properties of Fluo-3FF (pentapotassium salt) is provided in

the table below.
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Property Value References

Dissociation Constant (Kd) for

Ca²⁺
~42 µM [1]

Excitation Maximum (Ca²⁺-

bound)
~506 nm

Emission Maximum (Ca²⁺-

bound)
~526 nm

Form Pentapotassium Salt

Cell Permeability Impermeant [3]

Experimental Protocols
Loading Fluo-3FF (Pentapotassium Salt) into Cells
As the pentapotassium salt of Fluo-3FF is not membrane-permeant, it must be loaded into the

cytoplasm using physical methods. Two common methods are microinjection and scrape

loading.

This method is suitable for single-cell analysis and allows for precise control over the amount of

dye loaded.

Materials and Reagents:

Fluo-3FF, pentapotassium salt

Potassium-based intracellular-like buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)

Micropipettes (borosilicate glass capillaries)

Micromanipulator and microinjection system

Inverted fluorescence microscope

Procedure:
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Prepare Fluo-3FF Injection Solution: Dissolve Fluo-3FF (pentapotassium salt) in the

potassium-based intracellular-like buffer to a final concentration of 1-5 mM.

Prepare Micropipettes: Pull micropipettes from borosilicate glass capillaries using a

micropipette puller to achieve a fine tip (0.1-0.5 µm).

Backfill the Micropipette: Carefully backfill the micropipette with the Fluo-3FF injection

solution.

Cell Preparation: Plate cells on a glass-bottom dish or coverslip suitable for microscopy.

Microinjection:

Mount the dish on the inverted microscope.

Using the micromanipulator, carefully bring the micropipette into contact with the cell

membrane of the target cell.

Apply a brief, positive pressure pulse using the microinjection system to deliver a small

volume of the Fluo-3FF solution into the cytoplasm.

Withdraw the micropipette.

Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C before

proceeding with the calibration protocol.

This method is suitable for loading a population of adherent cells and is simpler than

microinjection.[3]

Materials and Reagents:

Fluo-3FF, pentapotassium salt

Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺-free

Rubber policeman or cell scraper

Cell culture dishes
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Procedure:

Prepare Fluo-3FF Loading Solution: Dissolve Fluo-3FF (pentapotassium salt) in Ca²⁺ and

Mg²⁺-free PBS to a final concentration of 100-500 µM.

Cell Preparation: Grow cells to a confluent monolayer in a culture dish.

Loading:

Aspirate the culture medium from the cells.

Gently wash the cells once with Ca²⁺ and Mg²⁺-free PBS.

Add the Fluo-3FF loading solution to the dish, ensuring the cell monolayer is covered.

Gently scrape a section of the cell monolayer with a rubber policeman or cell scraper.[3]

The mechanical disruption will transiently permeabilize the cells, allowing the dye to enter.

Immediately after scraping, gently wash the cells three times with PBS containing 1 mM

Ca²⁺ and 1 mM Mg²⁺ to reseal the cell membranes and remove extracellular dye.

Incubation: Incubate the cells for 30-60 minutes at 37°C to allow for de-esterification if any

AM ester form is present (though not expected with the salt form) and to ensure even

distribution of the dye within the cytoplasm.

In Situ Calibration Protocol
This protocol determines the minimum (Fmin) and maximum (Fmax) fluorescence intensities

required for the calculation of intracellular Ca²⁺ concentration. This is achieved by using a Ca²⁺

ionophore to equilibrate intracellular and extracellular Ca²⁺ concentrations.

Materials and Reagents:

Fluo-3FF-loaded cells

Nominally Ca²⁺-free buffer (e.g., HBSS without Ca²⁺ and Mg²⁺, supplemented with 1 mM

EGTA and 10 mM HEPES, pH 7.2)
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High Ca²⁺ buffer (e.g., HBSS with 10 mM CaCl₂ and 10 mM HEPES, pH 7.2)

Ionomycin stock solution (1-10 mM in DMSO)

Fluorescence microscope with appropriate filter sets for Fluo-3FF (Excitation: ~488 nm,

Emission: ~525 nm)

Procedure:

Baseline Fluorescence (F):

Place the dish with Fluo-3FF-loaded cells on the microscope stage.

Perfuse the cells with a standard physiological buffer (e.g., HBSS with 1.8 mM Ca²⁺).

Record the baseline fluorescence intensity (F) from a region of interest within a loaded

cell.

Maximum Fluorescence (Fmax) Determination:

Perfuse the cells with the High Ca²⁺ buffer containing 5-10 µM ionomycin. Ionomycin is a

calcium ionophore that will permeabilize the cell membrane to Ca²⁺, allowing the

intracellular concentration to equilibrate with the high extracellular concentration, thus

saturating the Fluo-3FF.[4]

Allow the fluorescence signal to reach a stable maximum. This may take several minutes.

Record the maximum fluorescence intensity (Fmax).

Minimum Fluorescence (Fmin) Determination:

Wash out the High Ca²⁺ buffer and ionomycin with the Nominally Ca²⁺-free buffer.

Perfuse the cells with the Nominally Ca²⁺-free buffer containing 5-10 µM ionomycin. The

EGTA in this buffer will chelate any available Ca²⁺, and the ionomycin will facilitate the

removal of Ca²⁺ from the cytoplasm, leading to the Ca²⁺-free state of the indicator.

Allow the fluorescence signal to reach a stable minimum.
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Record the minimum fluorescence intensity (Fmin).

Calculation of Intracellular Ca²⁺ Concentration
The intracellular free Ca²⁺ concentration can be calculated using the Grynkiewicz equation:[1]

[5]

[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)

Where:

[Ca²⁺] is the intracellular free calcium concentration.

Kd is the dissociation constant of Fluo-3FF for Ca²⁺ (~42 µM).

F is the measured fluorescence intensity of the indicator within the cell.

Fmin is the fluorescence intensity in the absence of Ca²⁺.

Fmax is the fluorescence intensity at saturating Ca²⁺ concentrations.
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Experimental Workflow
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Caption: Experimental workflow for in situ calibration of Fluo-3FF.

Simplified Intracellular Calcium Signaling Pathway
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Caption: Simplified overview of a common intracellular calcium signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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